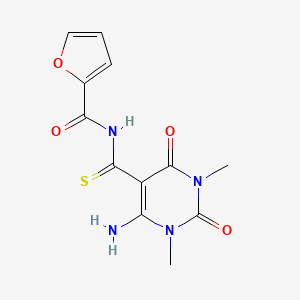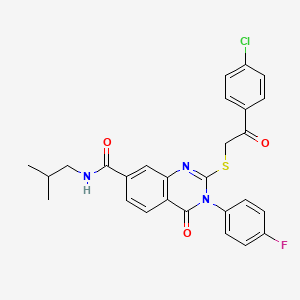
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H23ClFN3O3S and its molecular weight is 524.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Quinazoline derivatives are known for their broad spectrum of biological activities, including antimicrobial properties. Studies on similar compounds have demonstrated significant antimicrobial efficacy, which suggests potential research applications in developing new antimicrobial agents. For instance, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, showcasing their antifungal and antibacterial activities. Such research underlines the importance of quinazoline derivatives in medicinal chemistry, particularly in the synthesis of compounds with potential applications in combating microbial infections (Patel & Patel, 2010).
Potential as Antimicrobial Agents
The structural versatility of quinazoline derivatives allows for the exploration of their antimicrobial potential. Desai et al. (2011) synthesized a series of quinazolinone and 4-thiazolidinone hybrids, screening them for in vitro antibacterial and antifungal activities. These compounds displayed promising results against a range of microbial strains, indicating the potential of quinazoline derivatives as a scaffold for developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Evaluation as Anti-inflammatory and Analgesic Agents
Beyond antimicrobial applications, quinazoline derivatives have also been evaluated for their anti-inflammatory and analgesic activities. Farag et al. (2012) synthesized novel 4(3H)-quinazolinone derivatives and assessed their potential anti-inflammatory and analgesic activity, highlighting the multifaceted applications of these compounds in therapeutic research (Farag et al., 2012).
Antitubercular Activity
The fight against tuberculosis (TB) has also benefited from research into quinazoline derivatives. Marvadi et al. (2020) designed, synthesized, and evaluated a series of quinoline-6-carboxamides for their antitubercular activity, demonstrating their potential in developing new treatments against Mycobacterium tuberculosis (Marvadi et al., 2020).
properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClFN3O3S/c1-16(2)14-30-25(34)18-5-12-22-23(13-18)31-27(32(26(22)35)21-10-8-20(29)9-11-21)36-15-24(33)17-3-6-19(28)7-4-17/h3-13,16H,14-15H2,1-2H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSUPGFVPAAPDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)propyl]but-2-ynamide](/img/structure/B2725274.png)
![5-(5-Bromopyrimidin-2-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2725275.png)
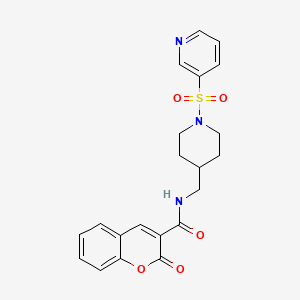

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-fluorobenzamide](/img/structure/B2725280.png)
![1-(5-chloro-2-methylphenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2725284.png)

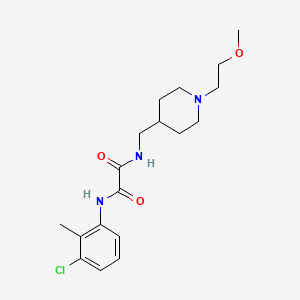
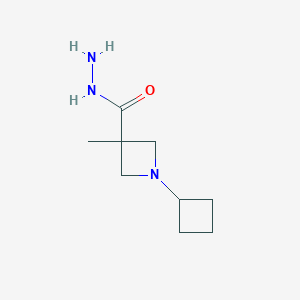

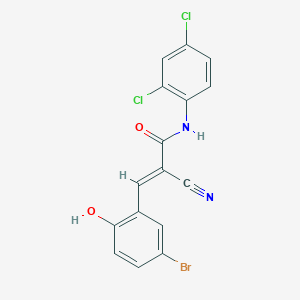
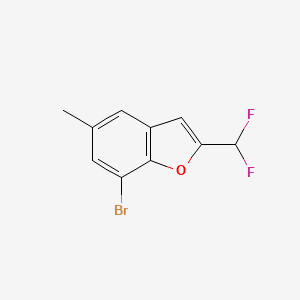
![11,13-Dimethyl-8-[4-(trifluoromethyl)phenyl]-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2725295.png)
